molecular formula C24H23N3O B2841328 4-(4-Methylpiperidin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine CAS No. 780788-08-1

4-(4-Methylpiperidin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine

Cat. No.: B2841328
CAS No.: 780788-08-1
M. Wt: 369.468
InChI Key: KQRSQQSZNGEWQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylpiperidin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a furo[2,3-d]pyrimidine core, which is known for its biological activity, and a piperidine moiety, which is commonly found in pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperidin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methylpiperidine with a suitable furo[2,3-d]pyrimidine precursor in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperidin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

4-(4-Methylpiperidin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperidin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methylpiperidin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine is unique due to its specific structural features, which confer distinct biological activities.

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O/c1-17-12-14-27(15-13-17)23-21-20(18-8-4-2-5-9-18)22(19-10-6-3-7-11-19)28-24(21)26-16-25-23/h2-11,16-17H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRSQQSZNGEWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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